molecular formula C10H14ClNO4 B14293509 2-(4-Chlorophenoxy)ethanol;methylcarbamic acid CAS No. 113137-66-9

2-(4-Chlorophenoxy)ethanol;methylcarbamic acid

Cat. No.: B14293509
CAS No.: 113137-66-9
M. Wt: 247.67 g/mol
InChI Key: KSOSJAKPTZYRRP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanol and methylcarbamic acid are two distinct compounds that can be combined to form a unique chemical entity. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes . Methylcarbamic acid, on the other hand, is a derivative of carbamic acid and is used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethanol typically involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{4-Chlorophenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Chlorophenoxy)ethanol} ]

For methylcarbamic acid, it can be synthesized by reacting methylamine with carbon dioxide under controlled conditions: [ \text{Methylamine} + \text{Carbon dioxide} \rightarrow \text{Methylcarbamic acid} ]

Industrial Production Methods

Industrial production of 2-(4-Chlorophenoxy)ethanol involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization. Methylcarbamic acid production in an industrial setting also follows similar principles, with emphasis on maintaining reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorophenoxyacetic acid.

    Reduction: Reduction reactions can convert it to 4-chlorophenoxyethanol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Methylcarbamic acid can participate in:

    Hydrolysis: It can hydrolyze to form methylamine and carbon dioxide.

    Condensation: It can react with alcohols to form carbamate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides are employed for nucleophilic substitution.

Major Products

    Oxidation: 4-Chlorophenoxyacetic acid.

    Reduction: Various 4-chlorophenoxyethanol derivatives.

    Substitution: Substituted phenoxyethanol compounds.

Scientific Research Applications

2-(4-Chlorophenoxy)ethanol and methylcarbamic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethanol involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. Methylcarbamic acid exerts its effects through its ability to form carbamate esters, which can inhibit certain enzymes and disrupt metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of an ethanol group.

    4-Chlorophenol: The parent compound for 2-(4-Chlorophenoxy)ethanol.

    Carbamic acid: The parent compound for methylcarbamic acid.

Uniqueness

2-(4-Chlorophenoxy)ethanol is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Methylcarbamic acid’s uniqueness lies in its ability to form carbamate esters, making it valuable in various chemical and biological processes.

Properties

CAS No.

113137-66-9

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)ethanol;methylcarbamic acid

InChI

InChI=1S/C8H9ClO2.C2H5NO2/c9-7-1-3-8(4-2-7)11-6-5-10;1-3-2(4)5/h1-4,10H,5-6H2;3H,1H3,(H,4,5)

InChI Key

KSOSJAKPTZYRRP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.C1=CC(=CC=C1OCCO)Cl

Origin of Product

United States

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